2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester
Overview
Description
“(3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid” is a chemical compound with the CAS Number: 42393-10-2. It has a molecular weight of 182.2 and its IUPAC name is (3E)-2-oxo-4-(2-thienyl)-3-butenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6O3S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)/b4-3+ .Scientific Research Applications
1. Molecular Structure and Intermolecular Forces
Thiophene derivatives, including those similar to 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester, have been studied for their solid-state structures. The focus is on how functional groups and intermolecular forces, such as π−π interactions, influence their packing structures in crystalline forms (Bettencourt‐Dias et al., 2005).
2. Electrochromic Properties in Conducting Polymers
Thiophene-based esters have been utilized in the synthesis of conducting polymers. These polymers exhibit electrochromic properties, showing color changes under different electrical conditions. This application is significant in the development of materials for electronic displays and smart windows (Camurlu et al., 2005).
3. Synthesis and Structural Analysis
The synthesis of various thiophene derivatives, including those structurally related to 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester, has been a subject of research. Studies focus on understanding the chemical reactions, structural formations, and stereochemistry involved in the synthesis of these compounds (El-Samahy, 2005).
properties
IUPAC Name |
ethyl (E)-2-oxo-4-thiophen-2-ylbut-3-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-2-13-10(12)9(11)6-5-8-4-3-7-14-8/h3-7H,2H2,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAWAUOADDFEJE-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C/C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.